molecular formula C17H20N2O5S2 B12196720 N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12196720
M. Wt: 396.5 g/mol
InChI Key: LHNWMLBIUBTLDH-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,5-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2,5-dimethoxyphenyl substituent and a cyclopropanecarboxamide group. The molecule contains two sulfone oxygen atoms at the 5-position of the thieno-thiazole ring, contributing to its polar character. The Z-configuration of the imine bond and the stereochemistry of the bicyclic system likely influence its conformational stability and intermolecular interactions.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C17H20N2O5S2/c1-23-11-5-6-14(24-2)12(7-11)19-13-8-26(21,22)9-15(13)25-17(19)18-16(20)10-3-4-10/h5-7,10,13,15H,3-4,8-9H2,1-2H3

InChI Key

LHNWMLBIUBTLDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclopropanecarboxamide moiety. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and cyclopropanecarboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound exhibits potential therapeutic properties, making it a candidate for drug development and pharmacological studies.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

This compound () shares the tetrahydrothieno-thiazole sulfone scaffold but differs in two critical aspects:

  • Substituent positions: The phenyl ring bears 3,4-dimethoxy groups instead of 2,5-dimethoxy.
  • Carboxamide group : The acetamide moiety (CH₃CON-) contrasts with the cyclopropanecarboxamide in the target compound. The cyclopropane ring introduces rigidity and increased lipophilicity, which may enhance membrane permeability .

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core structure: The thiazolo[3,2-a]pyrimidine system replaces the tetrahydrothieno-thiazole, reducing ring strain but eliminating sulfone groups.
  • Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid (68% yield, m.p. 243–246°C) .

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Core structure: A thiadiazole ring fused with a dimethylamino-acryloyl group, differing in electronic properties from the sulfone-rich target compound.
  • Key data : IR bands at 1,690 and 1,638 cm⁻¹ (dual C=O stretches), m.p. 200°C, and molecular formula C₂₁H₂₀N₄O₂S .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Melting Point (°C) IR Features (cm⁻¹)
Target Compound C₁₉H₂₁N₃O₅S₂ (inferred) Sulfone, cyclopropanecarboxamide, dimethoxy N/A Expected: ~1,650–1,700 (C=O, S=O)
Compound C₁₈H₂₁N₃O₅S₂ (inferred) Sulfone, acetamide, dimethoxy N/A Not reported
11a () C₂₀H₁₀N₄O₃S Cyano, carbonyl, furan 243–246 2,219 (CN), 1,719 (C=O)
4g () C₂₁H₂₀N₄O₂S Dual C=O, dimethylamino-acryloyl 200 1,690, 1,638 (C=O)

Key observations :

  • The target compound’s cyclopropanecarboxamide group may elevate its melting point compared to acetamide analogs due to increased molecular symmetry and rigidity.

Functional Group Impact

  • Cyclopropane vs. acetyl : The cyclopropane ring in the target compound introduces steric constraints and electron-withdrawing effects, which may influence receptor binding or metabolic stability compared to the linear acetyl group in .
  • Methoxy positioning : 2,5-Dimethoxy substitution creates para-directing electronic effects, whereas 3,4-dimethoxy () provides ortho/para activation. This difference could modulate interactions with aromatic π-systems in biological targets.

Biological Activity

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d][1,3]thiazole core with a cyclopropanecarboxamide moiety. The presence of the 2,5-dimethoxyphenyl group is significant for its biological interactions.

Molecular Formula : C15H16N2O4S
Molecular Weight : 320.37 g/mol
CAS Number : Not specifically available in the sources.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that compounds containing thiazole and thieno derivatives exhibit significant anticancer activity. For instance:

  • In Vitro Studies : A study evaluated the anticancer activity of several thiazole derivatives against 60 human cancer cell lines through the National Cancer Institute (NCI) screening. The results showed promising cytotoxic effects against various cancer types, suggesting that the thiazole and thieno structures contribute to this activity .
  • Mechanisms of Action : The proposed mechanisms include inhibition of topoisomerase II and modulation of apoptotic pathways. These mechanisms are crucial as they disrupt DNA replication in cancer cells .

Antimicrobial Properties

In addition to anticancer effects, compounds similar to this compound have demonstrated antimicrobial properties:

  • Bactericidal Activity : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity against various strains of bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole-containing compounds have been investigated for additional pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo models.
  • Antioxidant Activity : The antioxidant properties of such compounds contribute to their protective effects against oxidative stress-related diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazole Derivative AAnticancerHuman Cancer Cell Lines
Thiazole Derivative BAntimicrobialStaphylococcus aureus
Thiazole Derivative CAnti-inflammatoryMurine Macrophages

Case Studies

  • Case Study on Anticancer Activity :
    • A specific study focused on a derivative similar to this compound revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Case Study on Antimicrobial Effects :
    • Another research project evaluated the efficacy of a related thiazole derivative against resistant bacterial strains. Results indicated a significant reduction in bacterial growth rates compared to control groups.

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